(R)-1-(3-Bromo-2-methylphenyl)ethan-1-ol
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Overview
Description
®-1-(3-Bromo-2-methylphenyl)ethan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a bromine atom, a methyl group, and a hydroxyl group attached to a phenyl ring. The ® configuration indicates the specific spatial arrangement of these groups around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-2-methylphenyl)ethan-1-ol typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 3-bromo-2-methylphenyl.
Grignard Reaction: The brominated compound is then reacted with magnesium (Mg) in anhydrous ether to form the corresponding Grignard reagent.
Addition Reaction: The Grignard reagent is reacted with an aldehyde, such as acetaldehyde, to form the desired ®-1-(3-Bromo-2-methylphenyl)ethan-1-ol.
Industrial Production Methods
Industrial production methods for ®-1-(3-Bromo-2-methylphenyl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-1-(3-Bromo-2-methylphenyl)ethan-1-ol can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-bromo-2-methylbenzaldehyde or 3-bromo-2-methylacetophenone.
Reduction: Formation of 3-bromo-2-methylphenylethane.
Substitution: Formation of compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
®-1-(3-Bromo-2-methylphenyl)ethan-1-ol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(3-Bromo-2-methylphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The presence of the bromine atom and hydroxyl group can affect its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Bromo-2-methylphenyl)ethan-1-ol: The enantiomer of the compound with the opposite configuration at the chiral center.
1-(3-Bromo-2-methylphenyl)ethan-1-one: A ketone derivative with a carbonyl group instead of a hydroxyl group.
1-(3-Bromo-2-methylphenyl)ethane: A reduced form with a saturated carbon chain.
Uniqueness
®-1-(3-Bromo-2-methylphenyl)ethan-1-ol is unique due to its specific chiral configuration, which can influence its reactivity, biological activity, and interactions with other molecules. The presence of the bromine atom and hydroxyl group also contributes to its distinct chemical properties.
Properties
Molecular Formula |
C9H11BrO |
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Molecular Weight |
215.09 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7,11H,1-2H3/t7-/m1/s1 |
InChI Key |
MWYJLMBQTHHSIQ-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Br)[C@@H](C)O |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(C)O |
Origin of Product |
United States |
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